

A Cross-Species Comparative Guide to [18F]DPA-714 Binding and Metabolism

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Compound of Interest

Compound Name: Tosylate-DPA-714

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the binding characteristics and metabolic profile of the translocator protein (TSPO) radioligand, [18F]DPA-714, across various species. The information presented is supported by experimental data to aid in the design and interpretation of preclinical and clinical imaging studies.

Comparative Binding Affinity of DPA-714

The affinity of DPA-714 for TSPO has been demonstrated to be in the nanomolar range. While a direct head-to-head comparative study across multiple species under identical experimental conditions is not readily available in the reviewed literature, the following table summarizes the reported binding affinity.

Species	Ligand	Parameter	Value (nM)
Not Specified	DPA-714	Ki	7.0

Cross-Species Biodistribution of [18F]DPA-714

Positron Emission Tomography (PET) studies have revealed species-specific differences in the biodistribution and uptake of [18F]DPA-714. The following tables summarize the quantitative uptake values in various organs across different species.

Table 2.1: Biodistribution in Rodents (%ID/g)

Organ	Mouse (%ID/g)	Rat (%ID/g)	Mouse-to-Rat Ratio
Heart	4.4	Not Reported	-
Lungs	7.7	Not Reported	-
Liver	19.2	Not Reported	-
Spleen	4.0	Not Reported	-
Kidneys	10.1	Not Reported	-
Muscle	7.2	Not Reported	-
Brain	6.2	Not Reported	-

Data extracted from a study comparing healthy mice and rats at 45-60 minutes post-injection[1].

Table 2.2: Standardized Uptake Values (SUV) in Rodent Tumors

Species	Tumor Model	Mean SUV
Mouse	Subcutaneous	0.27 ± 0.09
Rat	Subcutaneous	0.71 ± 0.22

Data from a study on neoplastic lesions[1].

Table 2.3: Biodistribution in Healthy Humans

In healthy human volunteers, whole-body PET imaging has shown high uptake of [18F]DPA-714 in TSPO-rich organs.

Organ	Observation
Gallbladder	High Activity
Heart	High Activity
Spleen	High Activity
Kidneys	High Activity

Observations from a study in healthy human volunteers[2][3][4].

Cross-Species Metabolism of [18F]DPA-714

The metabolism of [18F]DPA-714 varies significantly across species, impacting the quantification of PET data. The primary metabolic pathways involve O-deethylation, N-deethylation, and hydroxylation.

Table 3.1: Major Radiometabolites and Metabolic Profile

Species	Key Findings
Mouse	Slower metabolism and muscle clearance compared to rats. At 60 minutes post-injection, the proportion of intact [18F]DPA-714 in muscle was $97.3 \pm 1.7\%$ and in plasma was $52.3 \pm 18.4\%$ [1] .
Rat	Extensive metabolism with three major radiometabolites detected in plasma, accounting for 85% of total radioactivity at 120 minutes post-injection. At 60 minutes post-injection, the proportion of intact [18F]DPA-714 in muscle was $85.3 \pm 6.2\%$ and in plasma was $16.0 \pm 5.1\%$ [1] [5] . One of the plasma radiometabolites, a carboxylic acid derivative, was found to account for 15% of the radioactivity in the brain [5] [6] .
Baboon	Extensive metabolism with three major radiometabolites in plasma, making up 89% of the total radioactivity at 120 minutes post-injection [5] [6] . The main route of excretion for the unchanged radioligand is hepatobiliary, while radiometabolites are excreted via the urinary system [5] .
Human	Good in vivo stability with only 20% of blood radioactivity attributed to metabolites at 20 minutes post-injection [2] [3] [4] . Human CYP3A4 and CYP2D6 are involved in the oxidation of the radioligand [5] [6] .

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols for the study of [18F]DPA-714.

Radiosynthesis of [18F]DPA-714

The radiosynthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction.

Protocol Summary:

- **Precursor:** Tosyl-functionalized DPA-714 (N,N-diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).
- **Radiolabeling:** Reaction of the precursor with [18F]fluoride, often facilitated by a phase transfer catalyst such as Kryptofix® 222 or a tetralkylammonium salt.
- **Reaction Conditions:** The reaction is typically carried out in an automated synthesis module (e.g., IBA Synthera®, GE TRACERLab FX-FN) at elevated temperatures (e.g., 165°C) for a short duration (e.g., 5-10 minutes)[5][7][8].
- **Purification:** The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC)[5].
- **Formulation:** The purified [18F]DPA-714 is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol.
- **Quality Control:** The final product is tested for radiochemical purity, specific activity, and absence of chemical and radiochemical impurities.

In Vitro TSPO Binding Assay

While a specific, detailed protocol for [18F]DPA-714 was not found in the provided search results, a general protocol for a competitive radioligand binding assay to determine the inhibitory constant (K_i) is as follows:

General Protocol:

- **Tissue Preparation:** Brain tissue from the species of interest is homogenized in a suitable buffer (e.g., Tris-HCl).
- **Incubation:** Aliquots of the brain homogenate are incubated with a known concentration of [18F]DPA-714 and varying concentrations of a competing non-radiolabeled ligand (e.g., unlabeled DPA-714 or PK11195).

- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging

Protocol Summary for Rodents:

- Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.
- Radiotracer Injection: A bolus of [18F]DPA-714 is injected intravenously (e.g., via the tail vein)[9].
- Image Acquisition: Dynamic or static PET scans are acquired for a specified duration (e.g., 60-90 minutes)[9].
- Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images to obtain time-activity curves for different organs. Uptake is often expressed as %ID/g or SUV.

Protocol Summary for Humans:

- Subject Preparation: Subjects are positioned in the PET scanner.
- Radiotracer Injection: A bolus of [18F]DPA-714 (e.g., 250 ± 10 MBq) is injected intravenously[10][11].
- Image Acquisition: A dynamic PET scan is performed for an extended period (e.g., 90-150 minutes)[10][11].
- Blood Sampling: Arterial blood samples may be collected to generate a metabolite-corrected arterial plasma input function for kinetic modeling[10][11].

- Image Analysis: Regional time-activity curves are generated and various kinetic models (e.g., two-tissue compartment model) can be applied to estimate binding parameters[10][11][12].

Radiometabolite Analysis

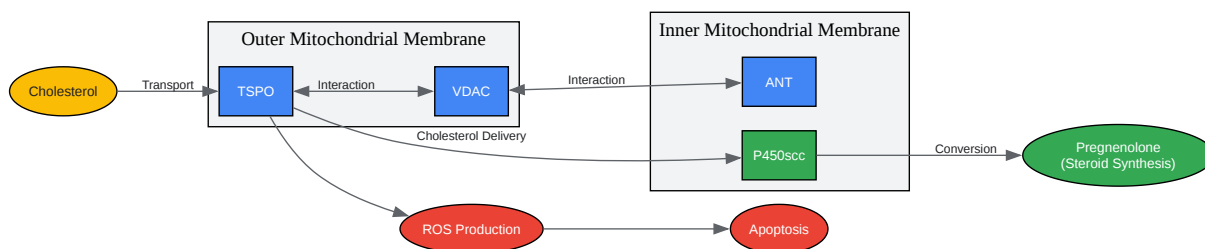
Protocol Summary:

- Sample Collection: Blood samples are collected at various time points after [18F]DPA-714 injection. Plasma is separated by centrifugation.
- Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile).
- HPLC Analysis: The supernatant is injected onto a reverse-phase HPLC system equipped with a radioactivity detector[6].
- Data Analysis: The chromatogram is analyzed to determine the percentage of radioactivity corresponding to the parent [18F]DPA-714 and its various radiometabolites.

Visualizations

TSPO Signaling Pathway

The translocator protein (TSPO) is located on the outer mitochondrial membrane and plays a crucial role in several cellular processes. It forms a complex with other mitochondrial proteins, including the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT). This complex is involved in the transport of cholesterol into the mitochondria, a key step in steroidogenesis. Furthermore, TSPO is implicated in the regulation of reactive oxygen species (ROS) production and the initiation of apoptosis.

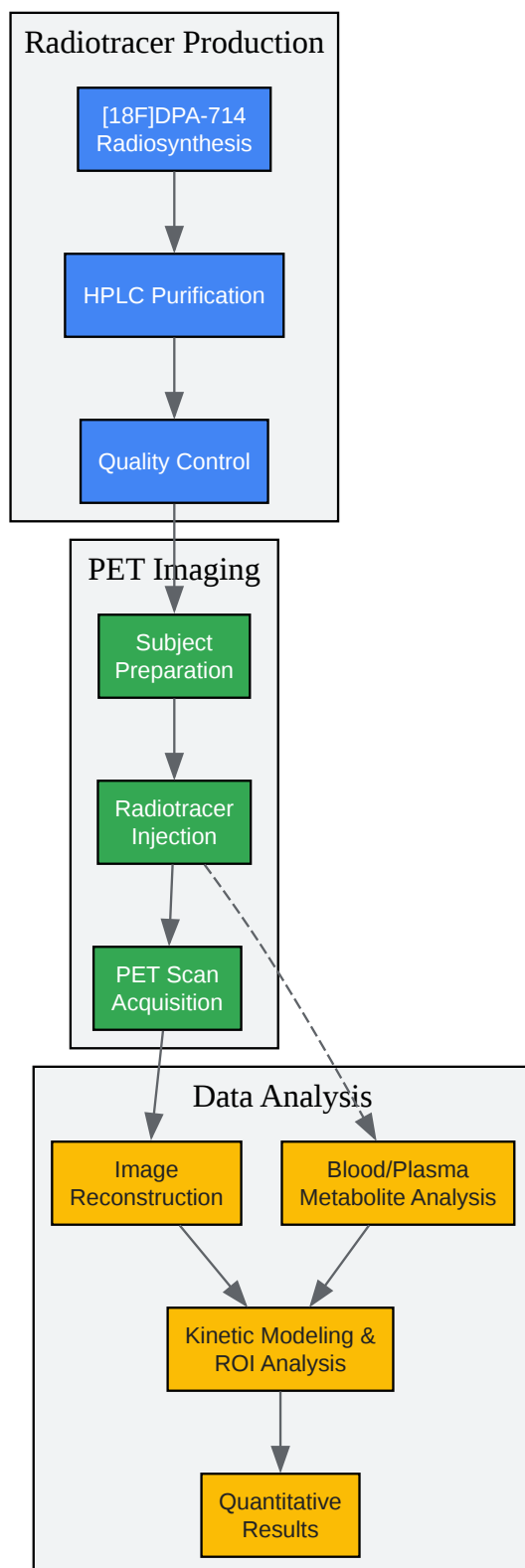


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Caption: TSPO's role in mitochondrial function and signaling.

Experimental Workflow for [18F]DPA-714 PET Imaging Study

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using [18F]DPA-714.



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Caption: Workflow for an $[^{18}\text{F}]$ DPA-714 PET imaging study.

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